8-(3,4-Dichlorophenyl)-8-oxooctanoic acid
Overview
Description
8-(3,4-Dichlorophenyl)-8-oxooctanoic acid is an organic compound characterized by the presence of a dichlorophenyl group attached to an oxooctanoic acid chain
Mechanism of Action
Target of Action
Compounds with similar structures, such as those in the arylurea class, have been known to inhibit photosynthesis
Mode of Action
It’s worth noting that compounds with similar structures, like dcmu (3-(3,4-dichlorophenyl)-1,1-dimethylurea), inhibit photosynthesis by blocking the q_b plastoquinone binding site of photosystem ii, disallowing the electron flow from photosystem ii to plastoquinone . This interrupts the photosynthetic electron transport chain, reducing the plant’s ability to convert light energy into chemical energy .
Biochemical Pathways
Similar compounds like dcmu affect the photosynthetic electron transport chain in photosynthesis . This results in the interruption of the conversion of light energy into chemical energy, affecting the plant’s growth and development .
Result of Action
Similar compounds like dcmu result in the inhibition of photosynthesis, which can lead to stunted growth and development in plants .
Action Environment
It’s worth noting that environmental factors such as light intensity, temperature, and ph can influence the action and efficacy of compounds that inhibit photosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,4-Dichlorophenyl)-8-oxooctanoic acid typically involves the reaction of 3,4-dichlorophenylacetic acid with octanoic acid under specific conditions. The reaction is often catalyzed by a suitable reagent, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can enhance the scalability of the synthesis, making it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
8-(3,4-Dichlorophenyl)-8-oxooctanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
8-(3,4-Dichlorophenyl)-8-oxooctanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichlorophenylacetic acid
- 2,4-Dichlorophenoxyacetic acid
- 3-(3,4-Dichlorophenyl)-1,1-dimethylurea
Uniqueness
8-(3,4-Dichlorophenyl)-8-oxooctanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
8-(3,4-dichlorophenyl)-8-oxooctanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2O3/c15-11-8-7-10(9-12(11)16)13(17)5-3-1-2-4-6-14(18)19/h7-9H,1-6H2,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGXPANKSDKWSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCCCCCC(=O)O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645378 | |
Record name | 8-(3,4-Dichlorophenyl)-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-13-0 | |
Record name | 8-(3,4-Dichlorophenyl)-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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